![molecular formula C17H16N2OS B2640883 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole CAS No. 862977-02-4](/img/structure/B2640883.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole
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Overview
Description
The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole” is a complex organic molecule that contains an isoquinoline and a benzo[d]thiazole moiety . Isoquinolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the elements are carbon and nitrogen. Benzo[d]thiazoles are also heterocyclic compounds, containing sulfur and nitrogen in the ring along with carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline and benzo[d]thiazole rings. One common method for synthesizing isoquinolines is the Pictet-Spengler reaction . The synthesis of benzo[d]thiazoles often involves the reaction of 2-aminobenzenethiols with α-haloketones .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline and benzo[d]thiazole rings, connected by a two-carbon chain. The isoquinoline ring is a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The benzo[d]thiazole ring is also bicyclic, consisting of a benzene ring fused to a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence of polar or nonpolar groups, and its melting point would depend on the strength of the intermolecular forces .Scientific Research Applications
- Research : Scientists have synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents . These derivatives were screened in vitro against Gram-positive and Gram-negative bacteria.
- Notable Compounds : Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with anticancer activity .
- Recent Patent : A patent application discusses a method for treating neurological diseases using a compound related to our target molecule (CAS No. 2640888-81-7) .
- Sedative and Analgesic Properties : Quinazoline derivatives have been explored for their sedative and analgesic effects .
- Antidiabetic and Anti-inflammatory Activities : Some quinazoline derivatives exhibit antidiabetic and anti-inflammatory properties .
- Antifungal Activity : While not directly studied for our compound, the broader class of quinazolines includes antifungal agents .
Antibacterial Activity
Anticancer Potential
Neurological Disease Treatment
Other Potential Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-20-14-7-4-8-15-16(14)18-17(21-15)19-10-9-12-5-2-3-6-13(12)11-19/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMQMNWLMLJMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole |
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